Brefeldin A (BFA)

描述

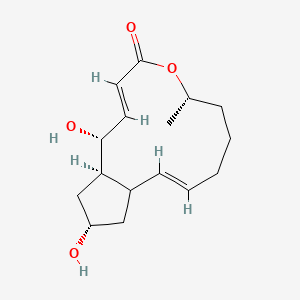

A fungal metabolite which is a macrocyclic lactone exhibiting a wide range of antibiotic activity.

生物活性

Brefeldin A (BFA) is a fungal metabolite that has garnered significant attention due to its unique biological activities, particularly in the realm of cellular transport and signaling. This article delves into the multifaceted biological activities of BFA, highlighting its mechanisms of action, effects on cellular processes, and implications in various research contexts.

Overview of Brefeldin A

BFA is primarily known for its ability to disrupt the Golgi apparatus and alter intracellular trafficking. It is produced by several fungal species, including Paecilomyces and Aspergillus . BFA's mechanism involves the inhibition of ADP-ribosylation factor (Arf), a GTPase involved in vesicular transport processes, thereby affecting protein secretion pathways .

Golgi Disassembly and Membrane Dynamics

BFA induces the disassembly of the Golgi complex through two primary processes: tubule formation and fusion with the endoplasmic reticulum (ER). This is facilitated by microtubule dynamics and ATP-dependent mechanisms. The drug causes a rapid redistribution of Golgi proteins into the ER, leading to significant morphological changes in cellular structures .

- Golgi Tubule Formation : BFA promotes the formation of tubular structures from the Golgi, which subsequently fuse with the ER. This process is critical for understanding how cells regulate protein trafficking under stress conditions.

- Endosomal Dynamics : BFA also influences endosomal trafficking, where it disrupts sorting mechanisms within polarized epithelial cells. For instance, it causes misrouting of transferrin receptors, impacting cellular polarity without affecting tight junction integrity .

Impact on Cellular Signaling

Recent studies have revealed that BFA not only affects trafficking but also intersects with various signaling pathways. Notably, it has been shown to activate components of the insulin signaling pathway, such as the insulin receptor and downstream effectors like Akt . This suggests that BFA can modulate cellular responses beyond its traditional role in transport inhibition.

Antitumor Activity

BFA exhibits cytotoxic properties against various cancer cell lines. Research has demonstrated that BFA can induce apoptosis in cancer cells through mechanisms involving nitric oxide (NO) production and modulation of specific apoptotic pathways . The compound's ability to enhance apoptosis in liver cancer cells highlights its potential as a therapeutic agent.

Case Studies

- Cellular Response to Stress : In a study examining the effects of BFA on Plasmodium falciparum, researchers found that BFA disrupted secretory traffic in parasites, leading to retention of essential proteins necessary for survival. This indicates a potential avenue for developing antimalarial therapies .

- Insulin Pathway Modulation : Another study explored how BFA influences GLUT4 trafficking in response to insulin signaling. By activating key signaling pathways, BFA enhances glucose uptake in adipocytes, suggesting its utility in metabolic research .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with Brefeldin A:

| Activity | Description | Implications |

|---|---|---|

| Golgi Disassembly | Induces tubule formation and fusion with ER | Disruption of protein secretion pathways |

| Endosomal Sorting Disruption | Alters sorting mechanisms in polarized cells | Impacts cellular polarity and receptor recycling |

| Insulin Pathway Activation | Enhances activation of insulin receptor signaling components | Potential use in diabetes research |

| Antitumor Effects | Induces apoptosis in various cancer cell lines | Possible therapeutic applications in oncology |

属性

IUPAC Name |

(1R,2R,3E,7S,11E,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12?,13-,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-KFKPYADVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/C2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。